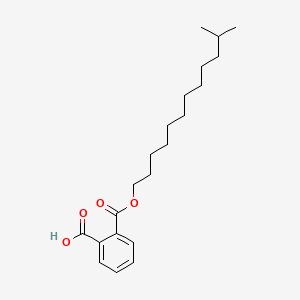

Isotridecyl hydrogen phthalate

Description

Structure

3D Structure

Properties

CAS No. |

93843-14-2 |

|---|---|

Molecular Formula |

C21H32O4 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

2-(11-methyldodecoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C21H32O4/c1-17(2)13-9-7-5-3-4-6-8-12-16-25-21(24)19-15-11-10-14-18(19)20(22)23/h10-11,14-15,17H,3-9,12-13,16H2,1-2H3,(H,22,23) |

InChI Key |

IFNWFYYVXOVTBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Synthetic Chemistry and Formation Mechanisms of Isotridecyl Hydrogen Phthalate

Direct Monoesterification Pathways of Phthalic Anhydride (B1165640) with Isotridecyl Alcohol

The primary industrial route for synthesizing phthalate (B1215562) esters involves the reaction of phthalic anhydride with an appropriate alcohol. The formation of the monoester, isotridecyl hydrogen phthalate, is the rapid, initial step in the synthesis of the diester, diisotridecyl phthalate. This process begins with a nucleophilic attack of the isotridecyl alcohol on one of the carbonyl carbons of the phthalic anhydride molecule, leading to the opening of the anhydride ring.

C₆H₄(CO)₂O + ROH → C₆H₄(CO₂R)(CO₂H)

Where R represents the isotridecyl group.

The monoesterification of phthalic anhydride with alcohols is a facile reaction that can often proceed even without a catalyst, particularly at elevated temperatures. However, in industrial settings aimed at producing the diester, the entire process is typically catalyzed to drive the reaction to completion. The initial formation of the monoester is significantly faster than the subsequent conversion to the diester.

While the first step to the monoester is rapid, catalysts are often employed for the second, slower esterification step. These catalysts can also influence the initial monoester formation. Common catalytic systems include:

Acid Catalysts : Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are frequently used.

Organometallic Catalysts : Titanium, zirconium, and tin-based catalysts, such as their respective alcoholates, carboxylates, and chelates, are also effective.

The choice of catalyst and reaction conditions can be optimized to favor the production of either the monoester or the diester. For isolation of the monoester, milder conditions and stoichiometric control of the reactants (a 1:1 molar ratio of anhydride to alcohol) would be employed.

Table 1: General Reaction Conditions for Phthalate Ester Synthesis

| Parameter | Condition | Rationale |

| Reactants | Phthalic Anhydride, Isotridecyl Alcohol | Direct precursors for the synthesis. |

| Temperature | 150°C - 280°C | To increase reaction rate and ensure reactants are in the liquid phase. |

| Pressure | Sufficient to maintain boiling | Facilitates the removal of water in the second esterification step. |

| Catalysts | Acid catalysts (e.g., H₂SO₄, p-TSA) | To accelerate the rate of esterification, particularly the second step. |

| Organometallic (Ti, Zr, Sn compounds) | Provide an alternative catalytic pathway for the reaction. | |

| Solvents | Benzene (B151609), Toluene, Xylene (optional) | Can be used to control temperature via reflux and facilitate the reaction. |

Isotridecyl alcohol is not a single compound but a complex mixture of isomers, primarily consisting of branched C13 alcohols. This isomeric complexity introduces stereochemical considerations into the esterification process. The branching in the alkyl chain can create steric hindrance around the hydroxyl group of the alcohol.

This steric hindrance can potentially influence the rate of the nucleophilic attack on the phthalic anhydride. Alcohols with more branching near the hydroxyl group may react more slowly than less hindered or linear alcohols. Studies on maleate (B1232345) diesters have shown that branching in the alkyl side chains can significantly affect properties and reactivity. While the initial monoesterification is generally rapid, the specific reaction kinetics can vary depending on the structure of the particular isotridecyl alcohol isomer involved. The resulting this compound will itself be a mixture of isomers, reflecting the composition of the starting alcohol.

Environmental and Biological Hydrolytic Formation from Parent Phthalate Diesters

This compound is a primary metabolite formed during the degradation of its parent diester, diisotridecyl phthalate (DTDP). This breakdown can occur through both biological (enzymatic) and non-biological (abiotic) hydrolysis in various environmental compartments. The degradation of phthalate diesters is considered the most effective pathway for their removal from the environment and proceeds via the hydrolysis of one ester bond to form the monoester and the corresponding alcohol.

Microbial degradation is a principal mechanism for the breakdown of phthalate esters in aquatic and soil systems. A wide range of microorganisms, including bacteria and fungi, produce enzymes capable of hydrolyzing phthalate esters. The initial step in this biodegradation pathway is the enzymatic hydrolysis of one of the ester linkages in the diisotridecyl phthalate molecule, yielding this compound and isotridecyl alcohol.

The enzymes responsible for this transformation are typically non-specific carboxylesterases or lipases. These enzymes catalyze the cleavage of the ester bond, a process that is generally faster for phthalates with shorter alkyl chains. Long-chain phthalates like DTDP are generally more resistant to degradation than their short-chain counterparts.

The kinetics of this enzymatic hydrolysis can be influenced by several factors:

Alkyl Chain Length : Longer alkyl chains can decrease the rate of hydrolysis.

Branching : Branched side chains, such as in the isotridecyl group, can also slow down the rate of biodegradation compared to linear chains of similar length.

Once formed, the monoester, this compound, can be a substrate for further microbial degradation, which typically involves the cleavage of the second ester bond to form phthalic acid. Phthalic acid is then further metabolized by microorganisms through various aromatic degradation pathways.

Abiotic hydrolysis is the chemical breakdown of a substance by reaction with water. While microbial degradation is the primary sink for many phthalates, abiotic hydrolysis can also contribute to their transformation, although it is often a much slower process. The rate of abiotic hydrolysis of phthalate esters is highly dependent on pH and temperature.

Hydrolysis can be catalyzed by both acids and bases. Under alkaline conditions, the hydrolysis rate is significantly increased. The process involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The general trend is that the rate of hydrolysis decreases as the length of the alcohol chain increases. Therefore, the abiotic hydrolysis of diisotridecyl phthalate to its monoester in neutral environmental waters is expected to be a very slow process, with half-lives potentially spanning years. In specific microenvironments with higher or lower pH, such as in certain landfill leachates or industrial effluents, the rate of abiotic hydrolysis could be more significant.

Table 2: Factors Influencing Hydrolytic Formation of this compound

| Formation Pathway | Influencing Factor | Effect on Rate of Formation |

| Enzymatic Hydrolysis | Microbial Population | Higher density of phthalate-degrading microbes increases the rate. |

| Enzyme Type | Specificity and activity of esterases/lipases determine efficiency. | |

| Bioavailability | Low water solubility of DTDP can limit access to enzymes, slowing the rate. | |

| Alkyl Chain Structure | Long, branched isotridecyl chain generally reduces the rate of hydrolysis. | |

| Abiotic Hydrolysis | pH | Rate is significantly faster under alkaline (basic) conditions and slow at neutral pH. |

| Temperature | Higher temperatures increase the reaction rate. | |

| Presence of Catalysts | Certain minerals or dissolved species in soil/water could potentially catalyze the reaction. |

In commercial applications, plasticizers can be complex mixtures of different phthalate diesters. When these mixtures are present in the environment, their degradation leads to the formation of a corresponding mixture of monoester intermediates. If a product contains mixed diesters of phthalic acid with isotridecyl alcohol and another alcohol (e.g., 2-ethylhexanol), the environmental or biological hydrolysis will produce a mixture of monoesters: this compound and mono(2-ethylhexyl) phthalate, alongside phthalic acid.

The characterization and quantification of these individual monoester species are critical for environmental monitoring and understanding metabolic pathways. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify these intermediate compounds in environmental and biological samples. The presence of specific monoesters like this compound in a sample serves as a direct indicator of the environmental degradation of the corresponding parent diester, diisotridecyl phthalate.

Environmental Occurrence and Spatiotemporal Distribution of Isotridecyl Hydrogen Phthalate

Sources and Release Mechanisms into Environmental Compartments

The introduction of isotridecyl hydrogen phthalate (B1215562) into the environment occurs through several key mechanisms, primarily related to its lifecycle from manufacturing to disposal. These include the gradual leaching from finished products, emissions during industrial processes, and its subsequent transport through the atmosphere.

Isotridecyl hydrogen phthalate is incorporated into polymeric matrices, most notably polyvinyl chloride (PVC), through non-covalent bonds. This physical rather than chemical bonding allows for its gradual release into the surrounding environment over the lifetime of the product. The process of leaching is a significant source of environmental contamination.

The rate of leaching is influenced by various factors, including the properties of the polymer, the concentration of the plasticizer, and environmental conditions such as temperature and exposure to ultraviolet (UV) radiation. Research on similar high molecular weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP), has demonstrated that photoaging can significantly enhance the leaching rates from PVC microplastics. For instance, the leaching half-life of DEHP from PVC was observed to decrease substantially with increased exposure to UV light, indicating that weathered plastic materials may release plasticizers more readily.

The leaching of this compound from end-use products contributes to its presence in indoor and outdoor environments, including dust, air, and water systems. Products that are subject to environmental weathering, such as outdoor construction materials, flooring, and automotive components, are particularly relevant sources.

Industrial activities are a primary source of this compound release into the environment. During the manufacturing process of the compound itself and its incorporation into polymeric materials, emissions can occur through various waste streams. These include discharges of industrial wastewater and the disposal of manufacturing byproducts.

Wastewater treatment plants (WWTPs) play a critical role in the environmental fate of phthalates. While these facilities are designed to remove contaminants, some phthalates may not be completely eliminated during the treatment process. High molecular weight phthalates, due to their hydrophobic nature, tend to adsorb to sewage sludge. The disposal or application of this sludge on land can then introduce this compound into terrestrial ecosystems. Studies on various phthalates in WWTPs have shown that their removal efficiencies can vary, and the effluent can still contain measurable concentrations, leading to their discharge into surface waters nih.govfrontiersin.orgresearchgate.net. Industrial WWTPs, in particular, may have higher concentrations of specific phthalates related to the industrial processes in their catchment area frontiersin.org.

The total concentrations of high molecular weight phthalates in sludge from WWTPs can be significant, indicating that sludge management practices are a key factor in their environmental distribution nih.gov.

Once released into the atmosphere, this compound, like other semi-volatile organic compounds (SVOCs), can undergo atmospheric transport. Due to its low vapor pressure, it is expected to exist predominantly in the particulate phase in the atmosphere, adsorbed onto airborne particles and aerosols nih.gov. This association with particulate matter is a key factor in its atmospheric transport and deposition.

The potential for long-range atmospheric transport of high molecular weight phthalates is generally considered to be lower than that of more volatile compounds diva-portal.org. Their strong sorption to aerosols, vegetation, and soils reduces their mobility in the atmosphere researchgate.net. However, atmospheric transport and subsequent deposition still represent a significant pathway for the contamination of remote ecosystems, including the Arctic researchgate.net.

Deposition occurs through both wet and dry processes. Wet deposition involves the removal of the compound from the atmosphere by precipitation (rain or snow), while dry deposition is the settling of particulate matter under the influence of gravity. The rates of wet and dry deposition are influenced by meteorological conditions and the physical-chemical properties of the compound and the particles to which it is adsorbed vt.edunih.gov. For ditridecyl phthalate, a compound structurally similar to this compound, it is anticipated that it will be removed from the atmosphere by wet and dry deposition nih.gov.

Environmental Partitioning and Transport Behavior

The environmental fate of this compound is governed by how it partitions between different environmental compartments, including air, water, soil, and sediment. This behavior is determined by its physicochemical properties, such as its solubility in water, vapor pressure, and its affinity for organic matter.

The partitioning of a chemical in the environment is often described by various distribution coefficients. These coefficients provide a quantitative measure of how a substance will distribute itself between different phases at equilibrium.

Octanol-Water Partition Coefficient (Kow): This coefficient is a measure of a chemical's hydrophobicity. A high log Kow value indicates a greater tendency to partition into organic phases, such as lipids in organisms and organic matter in soil and sediment, rather than in water. For ditridecyl phthalate, the estimated XLogP3, a computational model for log Kow, is 14.5, indicating very high hydrophobicity nih.gov.

Organic Carbon-Water Partition Coefficient (Koc): This coefficient describes the partitioning of a chemical between organic carbon in soil or sediment and water. It is a key parameter for predicting the mobility of organic compounds in the environment. A high Koc value suggests that the compound will be strongly adsorbed to soil and sediment, and thus less mobile. For ditridecyl phthalate, an average Koc of 1.82 x 10^6 has been reported, signifying that it is expected to have no mobility in soil nih.govepa.gov.

Henry's Law Constant (HLC): This constant relates the partial pressure of a compound in the air to its concentration in water at equilibrium. It is an indicator of a substance's tendency to volatilize from water. The estimated Henry's Law constant for ditridecyl phthalate is 2.2 x 10^-4 atm-m³/mol, which suggests that volatilization from moist soil surfaces could be an important fate process; however, its strong adsorption to soil is expected to reduce the rate of volatilization nih.gov.

The following interactive table provides a summary of the key distribution coefficients for ditridecyl phthalate, which can be considered indicative for this compound.

| Partition Coefficient | Value | Interpretation |

| Log Kow (estimated) | 14.5 | Very high hydrophobicity, strong tendency to partition into organic matter. |

| Koc (L/kg) | 1.82 x 10^6 | Very strong adsorption to soil and sediment, leading to low mobility. |

| Henry's Law Constant (atm-m³/mol) | 2.2 x 10^-4 | Potential for volatilization from moist surfaces, but likely attenuated by strong adsorption. |

Note: Data presented is for ditridecyl phthalate as a surrogate for this compound.

The processes of sorption and desorption determine the rate at which this compound binds to and is released from solid matrices like soil, sediment, and airborne particulate matter. These kinetics are crucial for understanding its bioavailability and transport in the environment.

Sorption of hydrophobic organic compounds like this compound to soil and sediment is primarily driven by partitioning into the organic matter content of these solids. The process is often described by kinetic models that differentiate between fast and slow sorption phases. The initial, rapid phase is often attributed to sorption onto easily accessible surfaces, while the slower phase is thought to involve diffusion into the internal matrix of the organic matter. For other phthalates, such as di-n-butyl phthalate (DBP), sorption has been shown to involve both boundary layer diffusion and intraparticle diffusion and follows pseudo-second-order kinetics nih.goveduhk.hk.

Desorption, the release of the compound from the solid matrix back into the aqueous or gaseous phase, is often a slower process than sorption. This can lead to the sequestration of the compound in soils and sediments over long periods. The kinetics of desorption can be influenced by factors such as the aging of the contamination, where the compound becomes more strongly bound over time, reducing its bioavailability.

Similarly, the sorption of this compound to atmospheric particulate matter is a key process governing its atmospheric lifetime and transport. The high octanol-air partition coefficient (Koa) of high molecular weight phthalates suggests a strong tendency to sorb to aerosol particles researchgate.net. The kinetics of this sorption process will influence the partitioning between the gas and particulate phases in the atmosphere and, consequently, the efficiency of its removal through deposition. Mechanistic diffusion models are being developed to better describe the sorption kinetics of organic contaminants on plastic particles, which can also be relevant for understanding the interaction of this compound with atmospheric particulate matter rsc.orguantwerpen.beresearchgate.net.

Influence of Environmental Parameters on Mobility and Bioavailability

The mobility and bioavailability of this compound in the environment are governed by a complex interplay of its physicochemical properties and various environmental parameters. As a high molecular weight phthalate ester, its behavior is largely dictated by its low water solubility and high lipophilicity.

Mobility in Soil and Sediment:

This compound is expected to exhibit very low mobility in soil and sediment. This is primarily due to its high octanol-water partition coefficient (Kow), which indicates a strong tendency to adsorb to organic matter and particulate matter in the environment. Studies on similar high molecular weight phthalates have shown that they preferentially partition from water to organic matter, soil, and sediment. The vapor pressure of high molecular weight phthalates is generally low, making volatilization from soil and water surfaces an insignificant transport pathway.

The organic carbon content of soil and sediment is a critical factor influencing the mobility of this compound. Higher organic carbon content leads to stronger adsorption, thereby reducing its concentration in the aqueous phase and limiting its transport. The partitioning of high molecular weight phthalates to sediment is a key process affecting their environmental distribution. For instance, ditridecyl phthalate (DTDP), a compound structurally similar to this compound, has been shown to have a high affinity for sediment.

Influence of Temperature:

Temperature can influence the environmental distribution of phthalates. Higher temperatures can lead to increased volatilization of some lower molecular weight phthalates from surfaces into the air. While this compound has a low vapor pressure, elevated temperatures could potentially increase its partitioning into the atmosphere from sources where it is present in high concentrations.

Bioavailability:

The bioavailability of this compound to organisms is generally considered to be low due to its strong binding to soil and sediment particles. For soil-dwelling organisms, exposure is likely to occur through ingestion of contaminated soil and detritus. Studies on the uptake of high molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP) by earthworms have shown that while they can be incorporated, the accumulation factors are relatively low. This limited bioavailability is attributed to the strong sorption of these compounds to soil organic matter.

In aquatic environments, the bioavailability of this compound is also limited by its low water solubility and strong partitioning to sediment. For benthic organisms living in or near the sediment, exposure through direct contact with and ingestion of contaminated sediment is the primary route. The concentration of high molecular weight phthalates in the water column is typically low, reducing exposure for pelagic organisms. However, the monoester metabolite, which is more soluble than the parent diester, may be more bioavailable.

The uptake and translocation of high molecular weight phthalates by plants have been studied. For example, research on DEHP has shown that while it can be taken up by plant roots from the soil, it is poorly translocated to the shoots and leaves acs.orgnih.gov. This suggests that the risk of significant dietary exposure to this compound through the consumption of the aerial parts of plants grown in contaminated soil is likely to be low.

Interactive Data Table: Factors Influencing Mobility and Bioavailability of High Molecular Weight Phthalates (as surrogates for this compound)

| Parameter | Influence on Mobility | Influence on Bioavailability | Research Findings on Analogous Compounds |

| Soil/Sediment Organic Carbon Content | Decreases mobility due to strong adsorption. | Decreases bioavailability in the aqueous phase. | High molecular weight phthalates show strong partitioning to organic-rich sediments. |

| Temperature | Can increase partitioning to the atmosphere from source materials. | May indirectly affect bioavailability by influencing degradation rates and organism metabolism. | Higher indoor temperatures are associated with increased concentrations of some phthalates in dust. |

| Water Solubility | Low solubility limits transport in aqueous systems. | Low water solubility is a primary factor limiting bioavailability to aquatic organisms. | High molecular weight phthalates are characterized by very low water solubility. |

| Octanol-Water Partition Coefficient (Kow) | High Kow leads to strong sorption and low mobility in water. | High Kow contributes to bioaccumulation in lipid-rich tissues, but strong sorption can reduce overall uptake from the environment. | High molecular weight phthalates have high Kow values, indicating a preference for organic phases. |

| Particle Size in Soil/Sediment | Finer particles with higher surface area can increase adsorption, reducing mobility. | Adsorption to fine particles can reduce direct uptake by organisms. | Phthalates are known to adsorb to fine particulate matter in the air and water. |

Evidence for Natural Production and Biosynthetic Pathways

While phthalates are widely recognized as synthetic chemicals used in industrial applications, there is a growing body of evidence suggesting that some phthalate esters are also produced naturally by a variety of organisms, including plants, bacteria, and fungi wikipedia.orgnih.gov. These naturally produced phthalates are sometimes referred to as "endogenous phthalates."

Currently, there is no direct scientific evidence specifically identifying this compound as a naturally occurring compound or detailing its specific biosynthetic pathway. However, the general pathways for the biosynthesis of other phthalate esters have been investigated, which may provide insights into the potential for natural production of long-chain phthalates.

The biosynthesis of the phthalic acid core structure is believed to involve a modified shikimate pathway wikipedia.org. The shikimate pathway is a fundamental metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). It is plausible that intermediates from this pathway could be diverted and modified to form phthalic acid.

One proposed general pathway for the biosynthesis of dibutyl phthalate (DBP) in fungi involves the conversion of protocatechuic acid, an intermediate derived from the shikimate pathway, to phthalic acid. This is then followed by esterification with butyl alcohol, which can also be generated by the organism from glucose.

The biosynthesis of the long, branched C13 alcohol (isotridecanol) required for the formation of this compound would likely involve fatty acid synthesis and modification pathways. Organisms are capable of producing a wide variety of fatty acids and alcohols with different chain lengths and branching patterns.

Although direct evidence for the natural production of this compound is lacking, the discovery of other phthalates in various unpolluted natural environments and organisms suggests that the possibility of its biogenic origin cannot be entirely dismissed nih.gov. Further research, including isotopic analysis and the identification of specific enzymes and genes, would be necessary to definitively determine if this compound is produced naturally and to elucidate its biosynthetic pathway.

Environmental Fate and Biogeochemical Transformation of Isotridecyl Hydrogen Phthalate

Biodegradation Pathways and Microbial Ecology

The biodegradation of phthalate (B1215562) esters is the primary mechanism for their removal from the environment. This process is initiated by microbial esterases that hydrolyze the diester form into the corresponding monoester and alcohol. As the subject of this article is Isotridecyl Hydrogen Phthalate, a monoester, the initial focus of its biodegradation is the cleavage of the remaining ester linkage to release phthalic acid and isotridecanol.

Anaerobic Degradation Mechanisms and Rate-Limiting Steps

Under anaerobic conditions, the degradation of phthalates follows a fundamentally different pathway. While some long-chain phthalate esters are considered recalcitrant, many can be mineralized to methane (B114726) and carbon dioxide. nih.govresearchgate.net However, for high molecular weight phthalates like di-(2-ethylhexyl) phthalate (DEHP), biological transformation is often slow, and the corresponding monoester may accumulate as a persistent end product, particularly in environments like landfills. nih.gov This suggests that this compound may also exhibit persistence under certain anaerobic conditions.

The key anaerobic mechanism for the degradation of the phthalate moiety, after the formation of phthalic acid, involves an initial activation step. Phthalic acid is converted to phthaloyl-CoA. nih.govresearchgate.net This is followed by a crucial decarboxylation step, which removes one of the carboxyl groups to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govresearchgate.netd-nb.info The rate-limiting step in the complete mineralization of phthalate esters under anaerobic conditions is often the fermentation of the phthalate isomer itself. researchgate.net

Identification and Characterization of Key Microbial Taxa and Consortia

A wide range of bacteria can degrade phthalate esters. researchgate.net For high molecular weight phthalates, specific genera have been identified as particularly efficient. The genus Gordonia, for instance, has been shown to completely degrade mixtures of low, medium, and high molecular weight phthalates. nih.gov Other important genera involved in the degradation of long-chain phthalates include Rhodococcus, Pseudomonas, Achromobacter, and Burkholderia. plos.org

Bacterial consortia are often more effective than individual strains for the complete degradation of phthalates. plos.org A synthetically constructed consortium demonstrated efficient degradation of a mixture of six priority phthalate esters, including the long-chain compounds DEHP and di-n-octyl phthalate (DOP). nih.govresearchgate.net This consortium included Gordonia sp. for degrading long-chain phthalates, Glutamicibacter sp. for short-chain phthalates, and Cupriavidus sp. to break down the common intermediate, phthalic acid. nih.govresearchgate.net Such synergistic relationships, where different species carry out different steps of the degradation pathway, are crucial for the efficient remediation of phthalate-contaminated environments. plos.orgnih.govresearchgate.net

Key Microbial Genera in Long-Chain Phthalate Degradation:

| Genus | Role in Degradation |

| Gordonia | Efficiently degrades long-chain priority PAEs. nih.govnih.govresearchgate.net |

| Rhodococcus | Involved in phthalate ester catabolism. |

| Pseudomonas | Degrades various phthalate isomers. |

| Achromobacter | Component of DBP-degrading consortia. plos.org |

| Burkholderia | Component of DBP-degrading consortia. plos.org |

| Cupriavidus | Degrades phthalic acid and protocatechuic acid intermediates. nih.govresearchgate.net |

Enzymology of Phthalate Monoester Catabolism (e.g., Co-A Ligases, Decarboxylases)

The microbial breakdown of phthalate monoesters is mediated by a specific sequence of enzymes. The initial cleavage of the ester bond is carried out by carboxylesterases .

Under aerobic conditions , the catabolism of the resulting phthalic acid is initiated by phthalate dioxygenases . nih.govresearchgate.net These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. Subsequent enzymatic steps involving dehydrogenases and decarboxylases lead to the formation of protocatechuate. nih.govresearchgate.net

Under anaerobic conditions , the enzymology is distinct. The activation of phthalate is catalyzed either by an ATP-dependent phthalate CoA ligase (PCL) or by a succinyl-CoA:phthalate CoA transferase , both of which produce phthaloyl-CoA. nih.govresearchgate.netd-nb.info The subsequent, and critical, step is the decarboxylation of phthaloyl-CoA to benzoyl-CoA, a reaction catalyzed by phthaloyl-CoA decarboxylase (PCD) . nih.govresearchgate.netd-nb.info This enzyme is part of the UbiD family of decarboxylases and requires a prenylated flavin cofactor for its activity. nih.govd-nb.info

Key Enzymes in Phthalate Catabolism:

| Condition | Enzyme | Function |

| Aerobic & Anaerobic | Carboxylesterase | Hydrolyzes ester bonds. |

| Aerobic | Phthalate Dioxygenase | Initiates aerobic breakdown of the phthalate ring. nih.govresearchgate.net |

| Anaerobic | Phthalate CoA Ligase | Activates phthalate to phthaloyl-CoA. nih.govresearchgate.net |

| Anaerobic | Phthaloyl-CoA Decarboxylase | Decarboxylates phthaloyl-CoA to benzoyl-CoA. nih.govresearchgate.netd-nb.info |

Abiotic Degradation Processes

While biodegradation is the main route for phthalate transformation, abiotic processes also contribute to their environmental fate. researchgate.net

Photolytic Degradation under Simulated and Natural Light Conditions

Photolysis is considered a significant pathway for the abiotic degradation of phthalates, particularly in the atmosphere and in sunlit surface waters. researchgate.net Studies on various phthalate esters have shown that direct photolysis occurs under UV irradiation. nih.gov For instance, over 90% of di-n-butyl phthalate (DBP) was degraded within one hour of UV irradiation at 254 nm. nih.gov

The decomposition mechanism often involves the hydrolytic photolysis of the ester chain. nih.gov Research on different phthalates has indicated that the ease of removal can be dependent on the length of the aliphatic chain, with longer chains sometimes leading to more thorough decomposition. nih.gov This suggests that this compound, with its long alkyl group, would be susceptible to photolytic degradation. The process can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2), which can lead to nearly complete removal of phthalates. nih.gov

Chemical Oxidation and Reduction Reactions in Environmental Matrices

The abiotic degradation of this compound in the environment is primarily governed by chemical oxidation and, to a lesser extent, reduction reactions. These processes are influenced by various environmental factors, including sunlight, the presence of reactive oxygen species, and the redox potential of the surrounding matrix, such as soil or sediment.

Oxidation:

In most environmental settings, the primary abiotic degradation pathway for phthalate esters is hydrolysis, which for a diester, results in the formation of the monoester, in this case, this compound. nih.gov Subsequent abiotic oxidation of this compound can proceed through several mechanisms. Photodegradation, or photolysis, is a significant pathway, particularly in sunlit surface waters and the upper layers of soil. This process can occur directly, where the molecule absorbs ultraviolet (UV) radiation, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). nih.gov Indirect photolysis is often the more dominant mechanism for the degradation of phthalate esters in the environment.

Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive radicals, have been shown to be effective in degrading phthalate esters. researchgate.net While specific studies on this compound are limited, research on other phthalates demonstrates that hydroxyl radicals, often generated via the UV/H₂O₂ process, can attack the aromatic ring of the phthalate molecule. This leads to the formation of various intermediate products, including hydroxylated derivatives, before the eventual mineralization to carbon dioxide and water. The rate of these oxidation reactions is dependent on factors such as the concentration of the oxidant, pH, and temperature.

The general mechanism for the oxidation of phthalate esters by hydroxyl radicals involves the cleavage of the C-H bond. researchgate.net Isotope fractionation studies on various phthalate esters have helped to elucidate these reaction mechanisms, with characteristic changes in the ratios of stable isotopes (¹³C/¹²C and ²H/¹H) indicating specific bond-breaking events during oxidation. researchgate.net

Reduction:

In anaerobic environments, such as deep sediments and waterlogged soils where oxygen is absent, reduction reactions can play a role in the transformation of phthalate compounds. While the anaerobic biodegradation of phthalates has been documented, information on purely chemical reduction reactions for monoalkyl phthalates like this compound is scarce. wur.nl Generally, under reducing conditions, the aromatic ring of phthalic acid derivatives is more resistant to degradation. However, it is plausible that under strongly reducing conditions, some transformation of the functional groups could occur, although this is not considered a primary degradation pathway compared to oxidative processes in aerobic environments.

The table below summarizes the key chemical reactions involved in the environmental transformation of phthalate esters, which are applicable to this compound.

| Reaction Type | Description | Environmental Matrix | Key Reactants |

| Photolysis (Direct) | Degradation initiated by the direct absorption of UV radiation. | Surface Waters, Upper Soil | Sunlight (UV) |

| Photolysis (Indirect) | Degradation by reaction with photochemically produced reactive species. | Surface Waters, Atmosphere | Hydroxyl Radicals (•OH), Singlet Oxygen |

| Hydrolysis | Cleavage of the ester bond by reaction with water. This process is generally slow for long-chain phthalates and is pH and temperature-dependent. | Water, Soil, Sediment | Water |

| Advanced Oxidation | Degradation by highly reactive chemical species generated through processes like UV/H₂O₂ or Fenton reactions. | Water, Soil (in situ chemical oxidation) | Hydroxyl Radicals (•OH), Sulfate Radicals (SO₄⁻•) |

| Reduction | Transformation under anaerobic conditions. Generally a minor pathway for the aromatic ring. | Anaerobic Sediments, Waterlogged Soils | Reducing agents (e.g., reduced metal species) |

Non-Human Biotransformation and Metabolism

The biotransformation and metabolism of this compound in non-human organisms are critical for understanding its bioaccumulation potential and ecological risk. The processes of absorption, distribution, elimination, and metabolic pathways vary across different species and phyla.

In Vivo Absorption, Distribution, and Elimination in Aquatic and Terrestrial Organisms

Once released into the environment, this compound, a monoester metabolite of di-isotridecyl phthalate (DIDP), can be taken up by a variety of organisms.

Aquatic Organisms:

In aquatic environments, the absorption of phthalates by organisms can occur directly from the water via gills and epithelial tissues or through the ingestion of contaminated food and sediment. For long-chain, more hydrophobic phthalates, association with sediment and benthic organisms is an important factor in their bioavailability. nih.gov Studies on various phthalate esters in fish have shown that these compounds are generally absorbed and then distributed to various tissues. nih.gov The liver is often a primary site of accumulation and metabolism. nih.gov

Elimination of phthalates and their metabolites in aquatic organisms occurs through branchial and renal pathways. For more hydrophobic compounds, biliary excretion is a significant route. nih.govnih.gov Research on a marine aquatic food web indicated that monoalkyl phthalate esters (MPEs), including those with longer alkyl chains, did not biomagnify, suggesting that they are relatively quickly eliminated, possibly through metabolic transformation and gill water exchange. google.com This trophic dilution implies that metabolic processes at higher trophic levels are efficient in breaking down these compounds. nih.gov

The distribution of MPEs in fish tissues has been shown to be dependent on their hydrophobicity. While less hydrophobic MPEs are likely metabolized and eliminated via the kidney and gills, more hydrophobic ones, such as mono-n-octyl phthalate (a proxy for long-chain MPEs), are predominantly metabolized in the liver. nih.gov

Terrestrial Organisms:

In terrestrial ecosystems, organisms like earthworms and other soil invertebrates can be exposed to this compound through direct contact with contaminated soil and ingestion of organic matter. Phthalates have been shown to be absorbed by soil invertebrates, where they can induce oxidative stress. mdpi.com While specific pharmacokinetic data for this compound in these organisms is limited, the general principles of uptake of lipophilic compounds from soil apply.

The table below provides a summary of the expected absorption, distribution, and elimination characteristics of this compound in non-human organisms, based on data for long-chain phthalate monoesters.

| Organism Group | Primary Absorption Route(s) | Key Distribution Tissues | Primary Elimination Route(s) |

| Aquatic (Fish) | Gills, Dermal, Dietary | Liver, Bile, Kidney | Biliary Excretion, Renal Excretion, Gill Exchange |

| Aquatic (Invertebrates) | Dermal, Dietary | Hepatopancreas (in crustaceans), Digestive Gland | Metabolic Transformation, Excretion |

| Terrestrial (Invertebrates) | Dermal (from soil), Dietary | Body Tissues, Fat Bodies | Metabolic Transformation, Excretion |

Formation of Secondary Oxidative Metabolites in Non-Mammalian Species

Following absorption, this compound undergoes further biotransformation. A key metabolic pathway for long-chain phthalates is the formation of secondary oxidative metabolites. researchgate.net This process typically involves the oxidation of the alkyl side chain.

In various organisms, including both vertebrates and invertebrates, the initial hydrolysis of a phthalate diester to its monoester is followed by oxidative reactions catalyzed primarily by cytochrome P450 (CYP) monooxygenases. nih.govmdpi.com These enzymes introduce hydroxyl groups onto the alkyl chain, which can then be further oxidized to form ketones or carboxylic acids. This oxidative metabolism increases the water solubility of the compound, facilitating its excretion.

While direct studies on this compound are scarce, research on di(2-ethylhexyl) phthalate (DEHP), another long-chain phthalate, provides insights into the likely metabolic pathways. In non-mammalian species, as in mammals, the monoester (MEHP) is extensively oxidized. nih.gov Fungal metabolism of phthalates has also been shown to involve initial cytochrome P450-dependent monohydroxylations of the parent compound, followed by further oxidation. nih.gov

The formation of these secondary metabolites is a detoxification mechanism, as it generally leads to less biologically active compounds that can be more readily eliminated. The presence of these oxidized metabolites in tissues and excreta can serve as biomarkers of exposure to the parent phthalate.

Comparative Metabolism and Enzyme Systems Across Non-Human Phyla

The metabolism of phthalates, including this compound, exhibits considerable diversity across different non-human phyla, reflecting variations in their enzymatic capabilities. The key enzyme systems involved are esterases and the cytochrome P450 superfamily.

Esterases: These enzymes are responsible for the initial hydrolysis of phthalate diesters to their corresponding monoesters. The activity of esterases is widespread across various phyla, from microorganisms to fish and invertebrates. nih.gov This initial step is crucial as the monoester is often the more biologically active form and is the substrate for subsequent oxidative metabolism.

Cytochrome P450 (CYP) System: This versatile enzyme system plays a central role in the phase I metabolism of a vast array of xenobiotics, including phthalates. mdpi.com In non-mammalian species, CYPs are responsible for the oxidative transformation of the monoester's alkyl chain. nih.gov The specific isoforms of CYP enzymes present and their substrate specificities can vary significantly between species, leading to different profiles of oxidative metabolites. For instance, aquatic invertebrates possess a range of CYP enzymes that are involved in detoxification. researchgate.net

Phase II Conjugation Enzymes: Following oxidation, the metabolites can undergo phase II conjugation reactions, such as glucuronidation (catalyzed by UDP-glucuronosyltransferases) or sulfation (catalyzed by sulfotransferases). These reactions further increase the water solubility of the metabolites, preparing them for excretion. There are marked species differences in the ability to perform these conjugations. For example, some rodent species extensively oxidize the monoester, whereas primates are more capable of glucuronidating it. nih.gov While less studied in invertebrates, conjugation pathways are known to exist and contribute to the detoxification of xenobiotics.

A comparative study on the effects of various phthalate monoesters on hepatocytes from rats, mice, hamsters, monkeys, and humans revealed species-specific responses in terms of peroxisome proliferation, highlighting underlying differences in metabolic activation. nih.gov In fish, the metabolism of phthalate esters is well-documented, with the liver microsomes containing the necessary enzymes, including NADPH-dependent oxidoreductases, for biotransformation. nih.gov

The table below outlines the key enzyme systems involved in the metabolism of phthalates across different non-human phyla.

| Phylum | Key Enzyme Systems | Primary Metabolic Pathways |

| Mollusca (e.g., Mussels) | Esterases, Cytochrome P450 | Hydrolysis to monoester, likely followed by limited oxidation. |

| Arthropoda (e.g., Crustaceans, Insects) | Esterases, Cytochrome P450, Glutathione S-transferases | Hydrolysis to monoester, oxidative metabolism of the alkyl chain. |

| Annelida (e.g., Earthworms) | Esterases, Cytochrome P450 | Hydrolysis to monoester, oxidative metabolism. |

| Chordata (e.g., Fish) | Esterases, Cytochrome P450, UDP-glucuronosyltransferases | Hydrolysis to monoester, extensive oxidative metabolism of the alkyl chain, and conjugation. |

Advanced Analytical Methodologies for Environmental Monitoring and Biomonitoring

Sample Pre-treatment and Extraction Techniques for Diverse Matrices

Effective sample pre-treatment is a critical step to isolate Isotridecyl hydrogen phthalate (B1215562) from complex matrices such as sediment, soil, dust, and biological fluids (e.g., urine), while concentrating it to levels amenable to instrumental analysis. The choice of technique depends on the matrix, the analyte's physicochemical properties, and the desired analytical throughput.

Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a highly efficient technique for extracting analytes from solid and semi-solid environmental samples. By using conventional solvents at elevated temperatures (50-200°C) and pressures (1000-2000 psi), ASE overcomes kinetic limitations, leading to faster extraction times, reduced solvent consumption, and higher extraction efficiencies compared to traditional methods like Soxhlet extraction. thermofisher.comthermofisher.com

For high molecular weight phthalates like the parent compound DIDP, which would be co-extracted with its monoester from environmental matrices, ASE conditions must be carefully optimized. Key parameters include the choice of solvent, temperature, pressure, and the number of extraction cycles. thermofisher.comresearchgate.net A mixture of polar and non-polar solvents is often employed to effectively extract both the parent diester and the more polar monoester metabolite.

Table 1: Typical Optimized Parameters for Accelerated Solvent Extraction (ASE) of Phthalates from Environmental Samples

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Extraction Solvent | Dichloromethane/Acetone (1:1, v/v) or Hexane/Acetone | A combination of solvents effectively extracts a wide range of phthalates with varying polarities. nih.gov |

| Temperature | 100 - 120°C | Increases solvent diffusivity and disrupts analyte-matrix interactions, enhancing extraction efficiency. researchgate.net |

| Pressure | 1500 psi (103.4 bar) | Maintains the solvent in a liquid state above its atmospheric boiling point. nih.gov |

| Static Cycles | 2 - 3 cycles | Multiple cycles with fresh solvent ensure exhaustive extraction of the analytes from the sample matrix. researchgate.net |

| Static Time | 3 - 5 minutes per cycle | Allows sufficient time for the solvent to penetrate the matrix and solubilize the target analytes. researchgate.net |

In recent years, there has been a significant shift towards miniaturized sample preparation techniques that are faster, cheaper, and more environmentally friendly. researchgate.net For liquid samples, such as water or urine, Dispersive Liquid-Liquid Microextraction (DLLME) has proven to be a simple and rapid method for extracting and pre-concentrating phthalates and their metabolites. mui.ac.irmdpi.com

In DLLME, a small volume of an appropriate extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent. This creates a cloudy solution with a large surface area between the extraction solvent and the sample, facilitating rapid mass transfer of the analyte into the organic phase. Subsequent centrifugation separates the phases, and a small volume of the analyte-enriched solvent is collected for analysis. researchgate.netmdpi.com

Table 2: Representative Conditions for Dispersive Liquid-Liquid Microextraction (DLLME) of Phthalate Monoesters

| Parameter | Reagent/Condition | Purpose |

|---|---|---|

| Sample Volume | 5 - 10 mL | The aqueous sample containing the analyte. |

| Extraction Solvent | Chlorobenzene (e.g., 80 µL) | A water-immiscible solvent with high affinity for the target analytes. mui.ac.ir |

| Disperser Solvent | Acetonitrile (e.g., 750 µL) | A solvent miscible with both water and the extraction solvent, used to disperse the extractant as fine droplets. mui.ac.ir |

| Extraction Time | < 2 minutes (with vortexing) | Rapid partitioning of the analyte from the aqueous to the organic phase. mdpi.com |

| Phase Separation | Centrifugation | Separates the fine droplets of the extraction solvent from the aqueous sample. |

Another relevant technique is Microextraction by Packed Sorbent (MEPS), which is a miniaturized version of solid-phase extraction (SPE). MEPS uses a small amount of sorbent packed into a syringe, significantly reducing sample and solvent volumes while allowing for automation. nih.gov

A paramount challenge in the trace analysis of any phthalate, including Isotridecyl hydrogen phthalate, is managing background contamination. researchgate.net Phthalates are ubiquitous in the laboratory environment, present in plastics, solvents, reagents, and even dust, leading to a high risk of sample contamination and false-positive results. researchgate.netbezpecnostpotravin.cz Rigorous procedures are essential to minimize this "blank problem."

Table 3: Key Strategies to Mitigate Phthalate Background Contamination

| Source of Contamination | Mitigation Strategy | Reference |

|---|---|---|

| Glassware | Rinse with high-purity solvent, then bake at high temperature (e.g., 400-450°C) for several hours. | researchgate.net |

| Solvents and Reagents | Use highest purity solvents (LC-MS grade). Purify solvents by passing them through activated carbon or aluminum oxide. | researchgate.net |

| Laboratory Air/Dust | Work in a clean environment, cover samples with baked aluminum foil, and avoid leaving samples exposed. | researchgate.net |

| Laboratory Equipment (tubing, vials, pipette tips) | Avoid all plastic materials where possible. Use glass, stainless steel, or PTFE components. Test specific lots of consumables for phthalate leaching. | sigmaaldrich.com |

| LC-MS System | Install an in-line "delay" or "trap" column between the solvent mixer and the injector to chromatographically separate system contaminants from injected analytes. | labcompare.com |

| Personal Contact | Wear powder-free nitrile gloves. Avoid using personal care products in the laboratory environment. | chromatographyonline.com |

High-Resolution Chromatographic and Spectrometric Quantification

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most powerful and commonly used techniques for this purpose.

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. However, polar and low-volatility molecules like phthalate monoesters are not well-suited for direct GC-MS analysis. nih.gov To overcome this, a derivatization step is typically employed to convert the polar carboxylic acid group of this compound into a less polar, more volatile ester or silyl (B83357) ether. mdpi.comnih.gov

Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates a trimethylsilyl (B98337) (TMS) derivative, or diazomethane (B1218177) for methylation. mdpi.comresearchgate.net After derivatization, the analyte can be effectively separated on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected with high sensitivity and selectivity using the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced quantification. nih.gov

Table 4: General GC-MS Parameters for the Analysis of Derivatized Phthalate Monoesters

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient, e.g., 70°C, ramped to 300-320°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Selected Ion Monitoring (SIM) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique and the method of choice for analyzing polar, non-volatile phthalate metabolites like this compound in biological matrices. nih.govuq.edu.au This approach offers high sensitivity and specificity and does not require a derivatization step, simplifying sample preparation. uq.edu.au

For biomonitoring studies using urine, samples are first treated with a β-glucuronidase enzyme to hydrolyze the conjugated metabolites back to their free form. nih.gov This is followed by a cleanup and concentration step, typically using Solid Phase Extraction (SPE). The extract is then injected into the LC-MS/MS system. Separation is achieved using a reversed-phase column (e.g., C18 or Phenyl-Hexyl) with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govs4science.at

Detection is performed using a triple quadrupole mass spectrometer operating with Electrospray Ionization (ESI) in negative ion mode, which is highly sensitive for deprotonated carboxylic acids. The high specificity of the method is achieved through Multiple Reaction Monitoring (MRM), where the instrument is set to monitor a specific precursor-to-product ion transition for the target analyte. s4science.at Research on the toxicokinetics of DIDP in rats has successfully utilized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to quantify major metabolites, including mono-isodecyl-phthalate (MiDP), demonstrating the applicability of this technique for this compound. nih.gov

Table 5: Typical UHPLC-MS/MS Parameters for Phthalate Monoester Analysis

| Parameter | Typical Condition |

|---|---|

| Sample Pre-treatment (Urine) | Enzymatic hydrolysis (β-glucuronidase) followed by Solid Phase Extraction (SPE) |

| LC Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, <2 µm particle size) |

| Mobile Phase A | Water with additive (e.g., 0.1% formic acid or 0.2 mM ammonium (B1175870) fluoride) |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution | Gradient elution |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) |

Application of Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the precise quantification of this compound and its metabolites in complex environmental matrices. This technique offers enhanced accuracy by correcting for both sample preparation inefficiencies and matrix-induced signal suppression or enhancement during analysis. The core principle of IDMS involves the addition of a known quantity of an isotopically labeled internal standard—a version of the target analyte (e.g., ¹³C- or D-labeled this compound) that is chemically identical to the native analyte but has a different mass—to the sample prior to extraction and analysis epa.gov.

During sample processing, any loss of the analyte will be accompanied by a proportional loss of the isotopically labeled standard. Because mass spectrometry can distinguish between the native and labeled compounds based on their mass-to-charge ratio, the ratio of the two is measured. This ratio remains constant regardless of analyte loss, allowing for the accurate calculation of the original concentration of the native analyte in the sample epa.gov. This methodology is particularly crucial for environmental samples such as soil, sediment, and water, where the complexity of the matrix can significantly interfere with conventional analytical methods researchgate.net. The use of IDMS effectively mitigates these challenges, providing robust and reliable quantification essential for accurate environmental risk assessment.

Table 1: Advantages of Isotope Dilution Mass Spectrometry (IDMS) for Phthalate Analysis

| Feature | Description | Reference |

| High Accuracy | Minimizes errors from analyte loss during sample preparation and matrix effects. | epa.gov |

| High Precision | The isotope ratio measurement is typically very precise, with a relative standard deviation (RSD) often ≤0.25%. | epa.gov |

| Matrix Effect Compensation | The internal standard co-elutes with the analyte, experiencing similar matrix interferences, which are corrected for by the ratio measurement. | researchgate.net |

| Definitive Quantification | Considered a primary reference method, providing a direct calculation of concentration without reliance on external calibration curves post-analysis. | epa.gov |

Isotope-Labeled Tracer Studies for Environmental Fate and Degradation

To understand the environmental persistence, transformation, and distribution of this compound, researchers employ isotope-labeled tracer studies. In these studies, the compound is synthesized with a radioactive (e.g., ¹⁴C) or stable (e.g., ¹³C) isotope label at a specific position in its molecular structure battelle.orgnih.gov. This labeled compound is then introduced into a controlled environmental system, such as a soil microcosm, aquatic ecosystem, or sediment column.

By tracking the isotopic label, scientists can elucidate the compound's degradation pathways, identify transformation products, and quantify its distribution among different environmental compartments (water, soil, air, biota). Radiolabeled compounds offer the advantage of allowing for a complete mass balance, ensuring that all transformation products, including non-extractable residues bound to soil or sediment and volatile compounds like CO₂, can be accounted for battelle.org. These studies are fundamental for determining key environmental parameters such as the half-life of this compound and the nature of its degradates, which is critical for comprehensive environmental risk assessment battelle.orgnih.gov.

Biomonitoring Techniques for Environmental Exposure Assessment (Non-Human)

Selection of Primary and Oxidative Metabolites as Biomarkers of Exposure

For non-human biomonitoring, assessing exposure to this compound relies on the measurement of its metabolites in biological samples, such as urine or tissues, from environmental species. The parent compound is rapidly metabolized and excreted, making its metabolites more reliable biomarkers of exposure iiab.menih.gov. Upon absorption, the parent diester, diisotridecyl phthalate, is hydrolyzed to its primary metabolite, mono-isotridecyl phthalate (MITDP).

However, research on other high-molecular-weight phthalates, such as diisononyl phthalate (DINP), has shown that the primary monoester metabolite is often a minor component in urine nih.gov. The majority of the parent compound undergoes further oxidative metabolism, leading to the formation of more polar, water-soluble secondary metabolites nih.gov. These oxidative metabolites, such as hydroxylated, oxo (ketone), and carboxylated derivatives of MITDP, are typically excreted in much higher concentrations and with greater frequency than the primary metabolite. Therefore, these secondary, oxidative metabolites are considered more sensitive and reliable biomarkers for assessing environmental exposure to this compound in wildlife and other environmental species nih.gov.

Table 2: Potential Biomarkers for Isotridecyl Phthalate Exposure in Environmental Species

| Metabolite Type | Example | Rationale for Use as Biomarker | Reference |

| Primary Metabolite | Mono-isotridecyl phthalate (MITDP) | Direct product of hydrolysis; indicates exposure. | nih.gov |

| Oxidative Metabolites | Mono-hydroxy-isotridecyl phthalate | Often excreted in higher concentrations than the primary metabolite, providing a more sensitive measure of exposure. | nih.gov |

| Mono-oxo-isotridecyl phthalate | High correlation with other oxidative metabolites confirms a common precursor and strengthens exposure assessment. | nih.gov | |

| Mono-carboxy-isononyl phthalate (proxy) | For similar phthalates, these are major urinary metabolites, making them robust indicators of exposure. | epa.gov |

Kinetic Modeling of Metabolite Excretion in Environmental Species

Understanding the toxicokinetics of this compound in various environmental species is essential for accurately interpreting biomonitoring data. Kinetic modeling of metabolite excretion involves studying the rates of absorption, distribution, metabolism, and elimination of the compound. Phthalates are generally characterized by rapid metabolism and excretion, with short biological half-lives nih.govku.dk.

After an environmental species is exposed, the concentrations of urinary metabolites will rise, peak, and then decline over a period of hours to days. The temporal variability in metabolite excretion is a critical factor in designing effective biomonitoring studies ku.dksigmaaldrich.com. Kinetic models help to estimate the magnitude and timing of exposure from a single or limited number of biological samples. By characterizing the excretion profiles in key environmental species (e.g., fish, birds, soil invertebrates), researchers can better correlate metabolite concentrations with external exposure levels and predict internal dose, which is crucial for assessing potential toxicological risks.

Analytical Challenges in Complex Biological Matrices

The quantification of this compound metabolites in non-human biological matrices presents significant analytical challenges. Biological samples such as animal tissues, blood, and urine are inherently complex, containing a vast array of endogenous compounds like lipids, proteins, and salts that can interfere with the analysis mdpi.comresearchgate.net.

Key challenges include:

Low Concentrations: The concentrations of metabolites in environmentally exposed organisms are often very low, in the parts-per-billion (ng/mL) or parts-per-trillion (pg/mL) range, requiring highly sensitive analytical instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS) mdpi.comresearchgate.net.

Matrix Interference: Co-extracting endogenous substances can suppress or enhance the ionization of the target metabolites in the mass spectrometer source, leading to inaccurate quantification mdpi.com. Extensive sample cleanup and purification steps, such as solid-phase extraction (SPE), are necessary to remove these interferences.

Metabolite Conjugation: In biological systems, metabolites are often conjugated with molecules like glucuronic acid to increase their water solubility and facilitate excretion. Analytical methods must typically include an enzymatic deconjugation step (e.g., using β-glucuronidase) to measure the total concentration of the metabolite nih.gov.

Overcoming these challenges requires sophisticated sample preparation techniques, advanced chromatographic separation, and the use of sensitive and selective detection methods, often coupled with isotope dilution for enhanced accuracy researchgate.netmdpi.com.

Spectroscopic Techniques for Rapid Screening and Qualitative Analysis (e.g., FTIR-ATR)

Spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, offer a rapid, non-destructive method for screening materials for the presence of phthalates like this compound hpst.czhpst.czsemanticscholar.org. FTIR-ATR is primarily a surface-sensitive technique that is highly effective for analyzing polymers and plastics, where phthalates are commonly used as plasticizers hpst.cznih.gov.

The method works by pressing a sample against an ATR crystal (commonly diamond). An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. The infrared radiation penetrates a short distance (0.5-5 µm) into the sample, and specific wavelengths are absorbed depending on the chemical bonds present nih.gov. Phthalates have characteristic absorption bands in their infrared spectra, notably from the carbonyl (C=O) stretching of the ester group and the aromatic C-C stretching of the benzene (B151609) ring hpst.cz.

While FTIR-ATR is excellent for rapid screening to determine the presence of high concentrations of phthalates (typically >0.1% by weight), it generally lacks the sensitivity and specificity to distinguish between different phthalate esters or to quantify them at the trace levels required for environmental monitoring hpst.czthermofisher.com. Its primary utility is as a preliminary screening tool to quickly identify materials that may contain phthalates, flagging them for more detailed quantitative analysis by methods like GC-MS or LC-MS/MS hpst.czhpst.cz.

Environmental Regulatory Frameworks and Management Strategies for Phthalate Monoesters

National and International Chemical Substance Control Regulations

Regulatory oversight of chemical substances is essential for managing potential environmental risks. For phthalates, this is handled through comprehensive chemical management programs in various jurisdictions, which dictate the terms of their manufacture, importation, and use.

Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, chemical substances manufactured or imported in quantities of one tonne or more per year must be registered with the European Chemicals Agency (ECHA).

The parent compound, Diisotridecyl phthalate (B1215562) (DITDP), is a registered substance under REACH. However, according to the registration dossier, the status of this substance is "Cease Manufacture" as of August 28, 2015 nih.gov. This indicates that its production within the EU has stopped, which consequently halts the introduction of new DITDP into the market from EU sources and, by extension, the creation of its monoester, isotridecyl hydrogen phthalate, from new applications.

While some lower-molecular-weight phthalates like DEHP, BBP, DBP, and DIBP have been placed on the REACH Authorisation List (Annex XIV) due to their hazardous properties, higher-molecular-weight phthalates such as Diisononyl Phthalate (DINP) and Diisodecyl Phthalate (DIDP) are registered for use and have not been classified for health or environmental effects under the regulation wikipedia.org. DITDP is considered a high-molecular-weight phthalate industrialchemicals.gov.au. The table below summarizes the regulatory status of DITDP under REACH.

| Regulation | Substance Name | CAS Number | EC Number | Regulatory Status | Status Date |

|---|---|---|---|---|---|

| EU REACH | 1,2-Benzenedicarboxylic acid, di-C11-14-branched alkyl esters, C13-rich (DITDP) | 68515-47-9 | 271-089-8 | Registered / Cease Manufacture | 2015-08-28 |

Priority pollutant lists are tools used by regulatory agencies to focus monitoring and control efforts on substances of significant concern to environmental and human health.

In the United States, the Environmental Protection Agency (EPA) maintains a list of 126 Priority Pollutants under the Clean Water Act epa.gov. This list includes several phthalate esters, such as:

Bis(2-ethylhexyl) phthalate (DEHP)

Butyl benzyl (B1604629) phthalate (BBP)

Di-n-butyl phthalate (DBP)

Di-n-octyl phthalate (DNOP)

Diethyl phthalate (DEP)

Dimethyl phthalate (DMP)

However, neither Diisotridecyl phthalate (DITDP) nor its monoester, this compound, is included on this specific list epa.govepa.gov.

Similarly, in the European Union, the Water Framework Directive establishes a list of Priority Substances for monitoring and control in surface waters coastalwiki.org. While Di(2-ethylhexyl)phthalate (DEHP) is listed as a Priority Hazardous Substance, DITDP and its degradation products are not explicitly named on this list coastalwiki.orgeeb.org. Environmental organizations have, however, recommended monitoring for phthalates as a group, including replacement phthalates like Di-iso-nonyl phthalate (DiNP) and Di-iso-decyl phthalate (DiDP), due to their ubiquitous presence in European surface waters eeb.org.

Environmental Quality Standards and Guideline Development for Aquatic and Terrestrial Ecosystems

Environmental Quality Standards (EQSs) are concentration thresholds for specific substances in water, sediment, or soil that are designed to protect the health of ecosystems. For most phthalate monoesters, including this compound, specific EQSs have not been formally established.

The development of such standards relies on extensive ecotoxicological data. For phthalate esters in general, fate and effects are reviewed to derive Predicted No-Effect Concentrations (PNEC) for aquatic environments mst.dk. These assessments consider factors like acute and chronic toxicity to aquatic organisms (algae, daphnia, fish), biodegradability, and the potential for bioaccumulation mst.dk. The environmental fate of phthalates is largely driven by their hydrophobicity, with sorption to soil and sediment being a key process that can reduce their mobility and delay entry into aquatic systems ccme.ca. Biodegradation is the most significant process for their removal from the environment ccme.ca.

While specific data for this compound is limited, assessments for structurally similar high-molecular-weight phthalates like DIDP have generally found few adverse effects on the survival and fitness of aquatic and terrestrial organisms in environmental hazard evaluations regulations.gov. Any future development of EQSs for this compound would require detailed studies on its specific ecotoxicity and environmental behavior.

Emission Control Technologies and Source Reduction Strategies

Managing the environmental release of phthalates and their degradation products involves both end-of-pipe emission controls and proactive source reduction strategies.

Emission Control Technologies: Industrial facilities that manufacture or process phthalates may release these substances into the atmosphere. The highest atmospheric concentrations of phthalate esters are often found near industrial areas iwaponline.com. Technologies used to control emissions of semi-volatile organic compounds (SVOCs) like phthalates from stationary sources include:

Thermal Oxidizers: These systems destroy volatile organic compounds (VOCs) and hazardous air pollutants (HAPs) by heating them to a high temperature, causing chemical oxidation.

Adsorption Systems: Activated carbon or other adsorbent materials can be used to capture SVOCs from air streams.

Wastewater Treatment: Advanced wastewater treatment plants can effectively remove phthalate esters. Combinations of anaerobic treatment with membrane bioreactors have shown high removal efficiencies of 95%-97% nih.gov. Biological degradation is a key removal mechanism in these systems epa.gov.

Source Reduction Strategies: Source reduction is a proactive approach aimed at minimizing the amount of waste generated at its source. For industries using DITDP, this involves:

Material Substitution: Replacing DITDP with alternative plasticizers that have a more favorable environmental profile is a primary strategy. This can include bio-based plasticizers derived from resources like vegetable oil or cardanol (B1251761) mdpi.com.

Process and Equipment Modifications: Optimizing manufacturing processes can reduce the amount of chemical needed and minimize fugitive emissions.

Improved Inventory Management: Careful management of chemical stocks prevents losses due to spills or degradation.

Product Redesign: Modifying products to require less plasticizer or to use materials where the plasticizer is more tightly bound can reduce leaching over the product's lifecycle.

The plastics and rubber manufacturing industry has frequently reported material substitutions and process modifications as effective source reduction activities epa.gov.

Global and Regional Initiatives Addressing Plasticizers and their Degradation Products in the Environment

The widespread issue of plastic pollution, which includes the associated chemical additives like plasticizers, is being addressed by several high-level international and regional initiatives. These frameworks aim to control the entire lifecycle of plastics, thereby reducing the release of substances like DITDP and the subsequent formation of this compound.

Global Initiatives:

UN Plastics Treaty: In March 2022, the United Nations Environment Assembly (UNEA) adopted a historic resolution to develop an international legally binding instrument to end plastic pollution globalplasticlaws.orgwikipedia.org. The treaty aims to address the full lifecycle of plastics, from production and design to waste management globalplasticlaws.orgwikipedia.org. This comprehensive approach will inherently cover plastic additives, including plasticizers and their degradation products. The Intergovernmental Negotiating Committee (INC) is tasked with completing a draft agreement by the end of 2024 wikipedia.org.

Regional Initiatives:

European Union (EU) Circular Economy Action Plan: The EU is a key proponent of a global agreement on plastics and supports a shift to a circular economy europa.eu. This plan includes strategies for sustainable production and consumption, which encourages the design of products that are safer and more durable, and promotes the use of materials with lower environmental footprints. By focusing on the entire product lifecycle, these policies aim to minimize the release of harmful chemicals.

These broad initiatives, while not targeting this compound specifically, create a top-down pressure on industries to move towards safer alternatives and more sustainable practices, ultimately reducing the environmental burden of plasticizers and their byproducts.

Interdisciplinary Research Perspectives and Future Directions in Isotridecyl Hydrogen Phthalate Science

Integrated Approaches for Understanding Environmental Transport and Transformation

The environmental journey of isotridecyl hydrogen phthalate (B1215562) is governed by a complex interplay of physical, chemical, and biological processes. Due to its high molecular weight and branched alkyl chain, it is expected to exhibit low water solubility and a high octanol-water partition coefficient (log Kow). These properties suggest a strong tendency to adsorb to soil organic matter and sediments, limiting its mobility in aqueous environments.

Abiotic degradation of phthalate esters through processes like hydrolysis and photolysis is generally slow. d-nb.info Consequently, microbial degradation is considered the primary pathway for the environmental attenuation of these compounds. d-nb.inforsc.org The environmental fate of high molecular weight phthalates is influenced by the length and branching of their alkyl chains, which can create steric hindrance for microbial enzymes. nih.gov

Future research should focus on developing integrated models that couple environmental transport parameters with biodegradation kinetics. Such models would need to consider:

Partitioning behavior: Quantifying the adsorption and desorption of isotridecyl hydrogen phthalate to various environmental matrices, including different soil types, sediments, and microplastics.

Abiotic transformation: Investigating the rates of hydrolysis and photolysis under various environmental conditions (e.g., pH, temperature, UV intensity).

Biotic transformation: Determining the rates of microbial degradation in different environmental compartments and the influence of factors like microbial community composition, nutrient availability, and redox conditions.

Table 1: Factors Influencing the Environmental Transport and Transformation of High Molecular Weight Phthalates

| Factor | Description | Relevance to this compound |

| Molecular Weight | Higher molecular weight generally leads to lower water solubility and volatility. | As a C13 phthalate, it is expected to have low water solubility and be less mobile in water. |

| Alkyl Chain Structure | Branching in the alkyl chain can affect biodegradability due to steric hindrance. | The "isotridecyl" structure is branched, which may slow down microbial degradation compared to linear phthalates. |

| Sorption | The tendency to bind to organic matter in soil and sediment. | High log Kow suggests strong sorption, leading to accumulation in soils and sediments. |

| Bioavailability | The fraction of the chemical that is available for uptake by organisms. | Strong sorption can reduce bioavailability, potentially lowering both biodegradation rates and ecotoxicity. |

| Environmental Conditions | pH, temperature, and microbial populations influence degradation rates. | Optimal conditions for microbial activity will enhance the breakdown of the compound. |

Novel Bioremediation and Phytoremediation Technologies for Contaminated Sites

Bioremediation and phytoremediation are promising, cost-effective, and environmentally friendly technologies for addressing sites contaminated with phthalates. nih.gov